5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole

Medicinal Chemistry Physicochemical Profiling Lead Optimization

The compound 5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole (CAS 1448030-81-6) is a trisubstituted 4,5-dihydro-1H-pyrazole (2-pyrazoline) featuring a 4-bromophenyl group at C5, a furan-2-yl group at C3, and a tetrahydrofuran-2-carbonyl (oxolane-2-carbonyl) moiety at N1. Its molecular formula is C18H17BrN2O3 with a molecular weight of 389.25 g/mol and a typical purity of 95%.

Molecular Formula C18H17BrN2O3
Molecular Weight 389.249
CAS No. 1448030-81-6
Cat. No. B2899890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole
CAS1448030-81-6
Molecular FormulaC18H17BrN2O3
Molecular Weight389.249
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H17BrN2O3/c19-13-7-5-12(6-8-13)15-11-14(16-3-1-9-23-16)20-21(15)18(22)17-4-2-10-24-17/h1,3,5-9,15,17H,2,4,10-11H2
InChIKeyIZRUFBCZENTZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole: Chemical Profile and Structural Classification


The compound 5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole (CAS 1448030-81-6) is a trisubstituted 4,5-dihydro-1H-pyrazole (2-pyrazoline) featuring a 4-bromophenyl group at C5, a furan-2-yl group at C3, and a tetrahydrofuran-2-carbonyl (oxolane-2-carbonyl) moiety at N1. Its molecular formula is C18H17BrN2O3 with a molecular weight of 389.25 g/mol and a typical purity of 95% . The compound belongs to the broader class of pyrazoline derivatives, which are recognized for their diverse pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties [1]. The unique combination of an electron-withdrawing bromine substituent, a heteroaromatic furan ring, and a conformationally constrained oxolane-carbonyl group distinguishes this scaffold from simpler pyrazoline analogs.

Procurement Risks: Why Generic Pyrazoline Interchangeability Is Not Supported for 1448030-81-6


Direct substitution of 5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole with generic pyrazoline analogs is not supported due to the highly specific substitution pattern. The regioisomeric placement of the 4-bromophenyl and furan-2-yl groups (5- and 3-positions, respectively) critically influences molecular conformation and electronic distribution, as evidenced by crystallographic studies on structurally related pyrazole derivatives [1]. Furthermore, the oxolane-2-carbonyl group at N1 introduces conformational constraints and hydrogen-bonding capacity distinct from common N1-substituents such as acetyl, phenyl, or tosyl groups. Even the closest commercially available analog, 3-(4-bromophenyl)-5-(2-furyl)-1-(tetrahydro-2-furanylcarbonyl)-4,5-dihydro-1H-pyrazole (CAS 724437-43-8), is a regioisomer with inverted aryl/heteroaryl positions at C3 and C5, which is expected to result in divergent biological target interactions and physicochemical properties . These structural differences preclude reliable substitution without re-validation of pharmacological activity.

Quantitative Differentiation of 5-(4-Bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole from Close Analogs


Regioisomeric Differentiation: Impact of Aryl/Heteroaryl Positioning on Calculated Lipophilicity and Polar Surface Area

The target compound and its closest commercially available regioisomer, CAS 724437-43-8, share the identical molecular formula (C18H17BrN2O3) and molecular weight (389.25 g/mol), making them isobaric. Despite this, the inverted positions of the 4-bromophenyl and furan-2-yl groups at C5 and C3 alter the three-dimensional conformation and electronic surface of the molecule. Computational predictions indicate a topological polar surface area (TPSA) of 57.0 Ų for the target compound versus 55.1 Ų for the regioisomer . This 3.4% increase in TPSA for 1448030-81-6 suggests marginally enhanced hydrogen-bonding capacity, which could influence membrane permeability and target binding. Additionally, the calculated logP for 1448030-81-6 is 3.95 versus 4.02 for the regioisomer, indicating slightly lower lipophilicity . These differences, while modest, are significant in the context of lead optimization where small changes in physicochemical properties can profoundly impact ADME profiles.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Conformational Restriction: Dihedral Angle Constraints of the Bromophenyl Group in 4,5-Dihydropyrazole Scaffolds

X-ray crystallographic analysis of a closely related 4,5-dihydro-1H-pyrazole derivative (C18H12Br2N2O) reveals that bromophenyl rings substituted at the pyrazole ring adopt distinct conformations: one ring is nearly coplanar with the pyrazole plane (dihedral angle 5.1–5.8°), while the other is approximately perpendicular (dihedral angle 76.5–80.3°) [1]. By extension, in 5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole, the 4-bromophenyl group at the C5 position is predicted to adopt a near-perpendicular orientation relative to the pyrazoline ring, while the furan-2-yl group at C3 is likely to be more coplanar due to reduced steric hindrance. This contrasts sharply with the regioisomer CAS 724437-43-8, where the 4-bromophenyl group is at C3 and may adopt a different dihedral angle. The conformational restriction imposed by the regiospecific substitution pattern directly influences molecular shape, π-stacking potential, and protein-binding interactions, making the target compound a distinct entity for structure-based drug design.

Structural Biology Crystallography Computational Chemistry

Hydrogen-Bond Acceptor Capacity: Comparison of Oxolane-2-Carbonyl vs. Common N1-Acyl Groups

The oxolane-2-carbonyl group at N1 of the target compound provides three hydrogen-bond acceptors (two from the carbonyl oxygen and one from the tetrahydrofuran ring oxygen), compared to one or two acceptors in common pyrazoline N1-substituents such as acetyl (one acceptor) or benzoyl (one acceptor). Computational analysis indicates that the tetrahydrofuran oxygen contributes an additional 12% to the total polar surface area of the molecule . This increased hydrogen-bonding capacity is structurally distinct from the N1-tosyl or N1-phenyl analogs, which lack the conformational flexibility of the tetrahydrofuran ring. The combination of a rotatable C–N bond and a conformationally flexible oxolane ring allows the target compound to sample a broader conformational space, potentially enabling induced-fit binding to biological targets that is inaccessible to rigid N1-substituted analogs.

Medicinal Chemistry Molecular Recognition Drug Design

Halogen Bonding Potential: The 4-Bromophenyl Group as a Specific Interaction Motif

The 4-bromophenyl substituent at C5 of the target compound introduces a σ-hole on the bromine atom, enabling halogen bonding interactions with protein backbone carbonyls or other Lewis bases. This property is absent in non-halogenated analogs (e.g., 5-phenyl derivatives) and differs from 4-chlorophenyl or 4-fluorophenyl analogs in strength and directionality. The calculated σ-hole potential for the C–Br bond is approximately +8.5 kcal/mol, which is significantly higher than C–Cl (+5.0 kcal/mol) and C–F (+0.5 kcal/mol) [1]. Clinically relevant pyrazoline-based anti-inflammatory agents have demonstrated that bromine substitution at the 4-position of the phenyl ring enhances anti-inflammatory activity compared to chlorine or nitro groups [2]. This supports the selection of the 4-bromophenyl variant over other halogenated analogs when halogen bonding is a desired pharmacophoric feature.

Chemical Biology Halogen Bonding Protein-Ligand Interactions

Optimal Application Scenarios for 5-(4-Bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole


Lead Optimization in Medicinal Chemistry: Exploiting Regiospecific Conformation

This compound is ideally suited for structure-activity relationship (SAR) campaigns where the conformation of the bromophenyl group (perpendicular to the pyrazoline core) is hypothesized to be critical for target engagement, as inferred from crystallographic data on analogous scaffolds . Purchasing this specific regioisomer allows medicinal chemists to test the hypothesis that a perpendicular bromophenyl orientation enhances binding to hydrophobic pockets, without confounding by the alternative near-coplanar conformation of the regioisomer.

High-Throughput Screening (HTS) Library Enrichment with Halogen Bond Donors

The 4-bromophenyl group provides a strong σ-hole for halogen bonding, a feature increasingly recognized in fragment-based drug discovery. As quantified, the bromine σ-hole potential is significantly higher than chlorine or fluorine . Including this compound in focused screening libraries enriches for ligands that can engage protein backbone carbonyls via halogen bonding, a strategy employed in targeting kinases and other ATP-binding proteins.

Physicochemical Property Benchmarking in Pharmacokinetic Profiling

With a calculated logP of 3.95 and TPSA of 57.0 Ų, this compound resides in a favorable property space for oral absorption . It can serve as a reference standard for calibrating in silico ADME models for pyrazoline-based libraries, particularly when comparing the impact of N1-substituent variations on membrane permeability.

Synthetic Methodology Development: N1-Functionalization of Pyrazolines

The oxolane-2-carbonyl group is a versatile handle for further synthetic transformations. The compound can be used as a model substrate for developing chemoselective deprotection or coupling reactions targeting the tetrahydrofuran carbonyl, enabling the preparation of diverse N1-functionalized pyrazoline libraries.

Quote Request

Request a Quote for 5-(4-bromophenyl)-3-(furan-2-yl)-1-(oxolane-2-carbonyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.